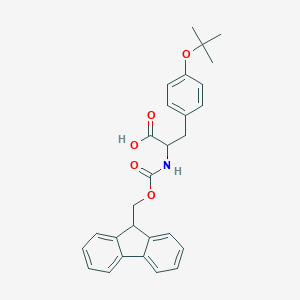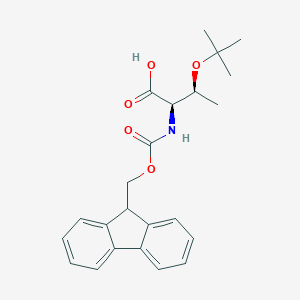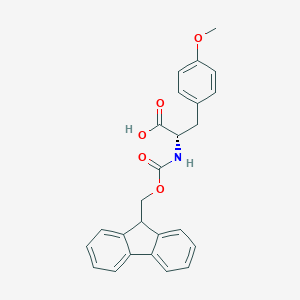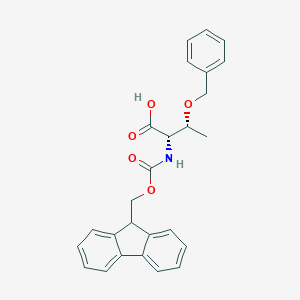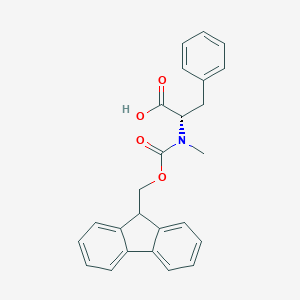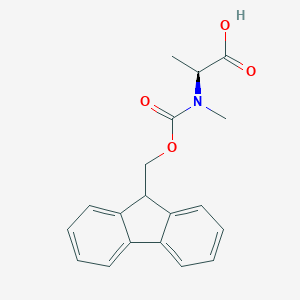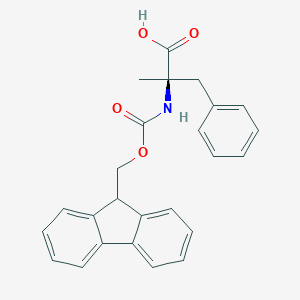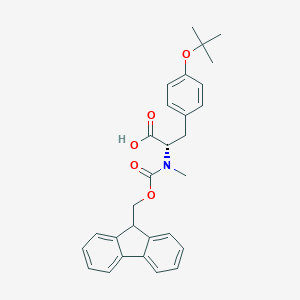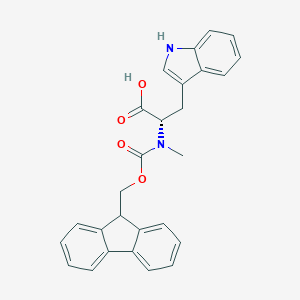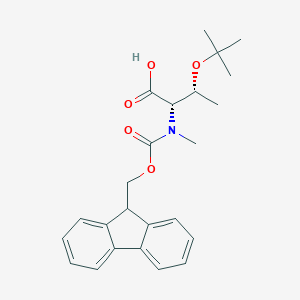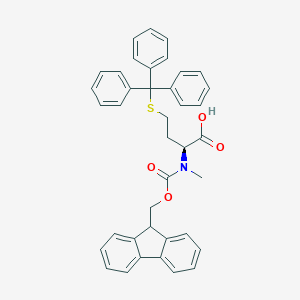
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid” is a proline derivative . It is also known as Trans-4-Benzyloxy-N-Fmoc-L-proline . The CAS number for this compound is 174800-02-3 .
Molecular Structure Analysis
The molecular formula of this compound is C27H25NO5 . The InChI code is 1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)26(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,24-/m0/s1 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 413.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.
Scientific Research Applications
Structural Analysis and Conformation
The compound and its derivatives are often used in structural studies to understand the conformational properties of pyrrolidine rings, which are crucial in the design of pharmaceutical agents. For instance, Yuan et al. (2010) analyzed the crystal structure of a related compound, demonstrating that the pyrrolidine ring adopts an envelope conformation, which is essential for understanding intermolecular interactions in crystalline forms (Yuan, Cai, Huang, & Xu, 2010).
Photophysics and Bioimaging
The fluorenyl moiety in the compound has been explored for its photophysical properties. Morales et al. (2010) studied a water-soluble fluorene derivative for bioimaging, highlighting the potential of these compounds in developing fluorescent probes for biological applications (Morales, Luchita, Yanez, Bondar, Przhonska, & Belfield, 2010).
Synthesis and Drug Design
In the context of drug discovery, the structural motif of pyrrolidine rings, similar to the one in the query compound, is utilized for the synthesis of potential therapeutic agents. Wang et al. (2001) reported on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors, underscoring the utility of such compounds in medicinal chemistry (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, & Laver, 2001).
Chemical Synthesis and Applications
The compound's derivatives are also pivotal in the synthesis of novel chemical entities with potential biological activity. Kharchenko, Detistov, and Orlov (2008) developed a one-pot synthesis method for creating bicyclic systems, which could be applied in the development of new drugs with enhanced efficacy and specificity (Kharchenko, Detistov, & Orlov, 2008).
Future Directions
properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFMHBUVVWZBFT-CLOONOSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610417 |
Source


|
| Record name | (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid | |
CAS RN |
174800-02-3 |
Source


|
| Record name | (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

